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Compound of Interest

Compound Name: Ser-Leu

Cat. No.: B3277826 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Dipeptides, consisting of two amino acids, are increasingly recognized for their

roles in various physiological and pathological processes. They can act as signaling molecules,

nutrient sources, and biomarkers for different diseases. The accurate and sensitive

quantification of dipeptides in biological matrices is crucial for understanding their functions and

for potential diagnostic and therapeutic applications. This application note describes a robust

and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-

MS/MS) method for the profiling of dipeptides, with a focus on Ser-Leu. The method utilizes

pre-column derivatization to enhance chromatographic separation and detection sensitivity.

Principle This method employs the AccQ-Tag™ Ultra derivatization reagent (6-aminoquinolyl-N-

hydroxysuccinimidyl carbamate) to label the primary and secondary amines of dipeptides.[1]

Derivatization improves the chromatographic retention and ionization efficiency of the

dipeptides. The derivatized dipeptides are then separated by UPLC and detected by a tandem

mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides

high selectivity and sensitivity for quantification.

Experimental Protocols
1. Sample Preparation

This protocol is a general guideline and may need optimization based on the specific biological

matrix (e.g., plasma, tissue homogenate, cell lysate).
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Materials:

Eppendorf tubes

Centrifuge

Pipettes and tips

Internal Standard (IS) solution (e.g., a stable isotope-labeled dipeptide or a dipeptide not

present in the sample)

Acetonitrile (ACN), HPLC grade

Formic acid (FA), LC-MS grade

Ultrapure water

Protocol:

To 50 µL of sample (e.g., plasma), add 150 µL of cold ACN containing the internal

standard to precipitate proteins.

Vortex for 30 seconds.

Incubate at -20°C for 20 minutes to enhance protein precipitation.

Centrifuge at 14,000 x g for 10 minutes at 4°C.

Carefully transfer the supernatant to a new tube.

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a

vacuum concentrator.

The dried extract is now ready for derivatization.

2. AccQ-Tag™ Ultra Derivatization

Materials:
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AccQ-Tag™ Ultra Derivatization Kit (Waters)

Heating block at 55°C

Vortex mixer

Protocol:

Reconstitute AccQ-Tag™ Ultra Reagent:

Bring the AccQ-Tag Ultra Reagent Powder (Vial 2A) and AccQ-Tag Ultra Reagent

Diluent (Vial 2B) to room temperature.

Add 1.0 mL of the diluent to the powder.

Vortex for 10 seconds and heat at 55°C until fully dissolved (do not exceed 15 minutes).

Derivatization Reaction:

Reconstitute the dried sample extract from the previous step in 10 µL of 0.1 M Borate

Buffer (from the kit).

Add 70 µL of 0.1 M Borate Buffer.

Add 20 µL of the reconstituted AccQ-Tag™ Ultra Reagent.

Vortex immediately for 30 seconds.

Let the mixture stand at room temperature for 1 minute.

Heat the vial at 55°C for 10 minutes.

After heating, the sample is ready for UPLC-MS/MS analysis.

3. UPLC-MS/MS Analysis

Instrumentation:

UPLC System (e.g., Waters ACQUITY UPLC)
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Tandem Mass Spectrometer (e.g., SCIEX Triple Quadrupole)

UPLC Conditions:

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Flow Rate: 0.4 mL/min

Column Temperature: 45°C

Injection Volume: 5 µL

Gradient:

Time (min) %A %B

0.0 99 1

1.0 99 1

8.0 70 30

8.1 5 95

9.0 5 95

9.1 99 1

| 12.0 | 99 | 1 |

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), Positive

Scan Type: Multiple Reaction Monitoring (MRM)

IonSpray Voltage: 5500 V
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Temperature: 550°C

Curtain Gas (CUR): 40 psi

Collision Gas (CAD): Medium

Ion Source Gas 1 (GS1): 70 psi

Ion Source Gas 2 (GS2): 70 psi

Data Presentation
MRM Transitions for Dipeptide Quantification

The following table provides representative MRM parameters for the analysis of AccQ-Tag

derivatized dipeptides. These parameters are based on the methodology by Heidenreich et al.

(2021) and may require optimization for your specific instrument.[1] Since the exact parameters

for Ser-Leu were not explicitly listed in the primary publication, the values for a structurally

similar dipeptide, His-Ser, are provided as a starting point for method development. The

precursor ion (Q1) for AccQ-Tag derivatized dipeptides is the [M+H]+ of the derivatized

molecule. A common fragment ion (Q3) corresponds to the AccQ-Tag moiety (m/z 171.1).

Dipeptide
Precursor
Ion (Q1) m/z

Fragment
Ion (Q3) m/z

Declusterin
g Potential
(DP) (V)

Collision
Energy (CE)
(eV)

Cell Exit
Potential
(CXP) (V)

His-Ser 465.2 171.1 80 35 12

296.1 80 25 14

Internal

Standard
User Defined User Defined User Defined User Defined User Defined

Visualization
Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://help.waters.com/content/dam/waters/en/support/usermanuals/2020/720006661EN/720006661en.pdf
https://www.benchchem.com/product/b3277826?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3277826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Derivatization

Analysis

Biological Sample (e.g., Plasma)

Protein Precipitation
(Cold Acetonitrile + IS)

Centrifugation

Collect Supernatant

Evaporate to Dryness

Reconstitute Dried Extract

Add AccQ-Tag™ Reagent

Heat at 55°C

UPLC Separation

MS/MS Detection (MRM)

Data Acquisition & Quantification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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